

Unveiling the Molecular Architecture of (rac)-Secodihydro-hydramicromelin B: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (rac)-Secodihydro-hydramicromelin B

Cat. No.: B15590336

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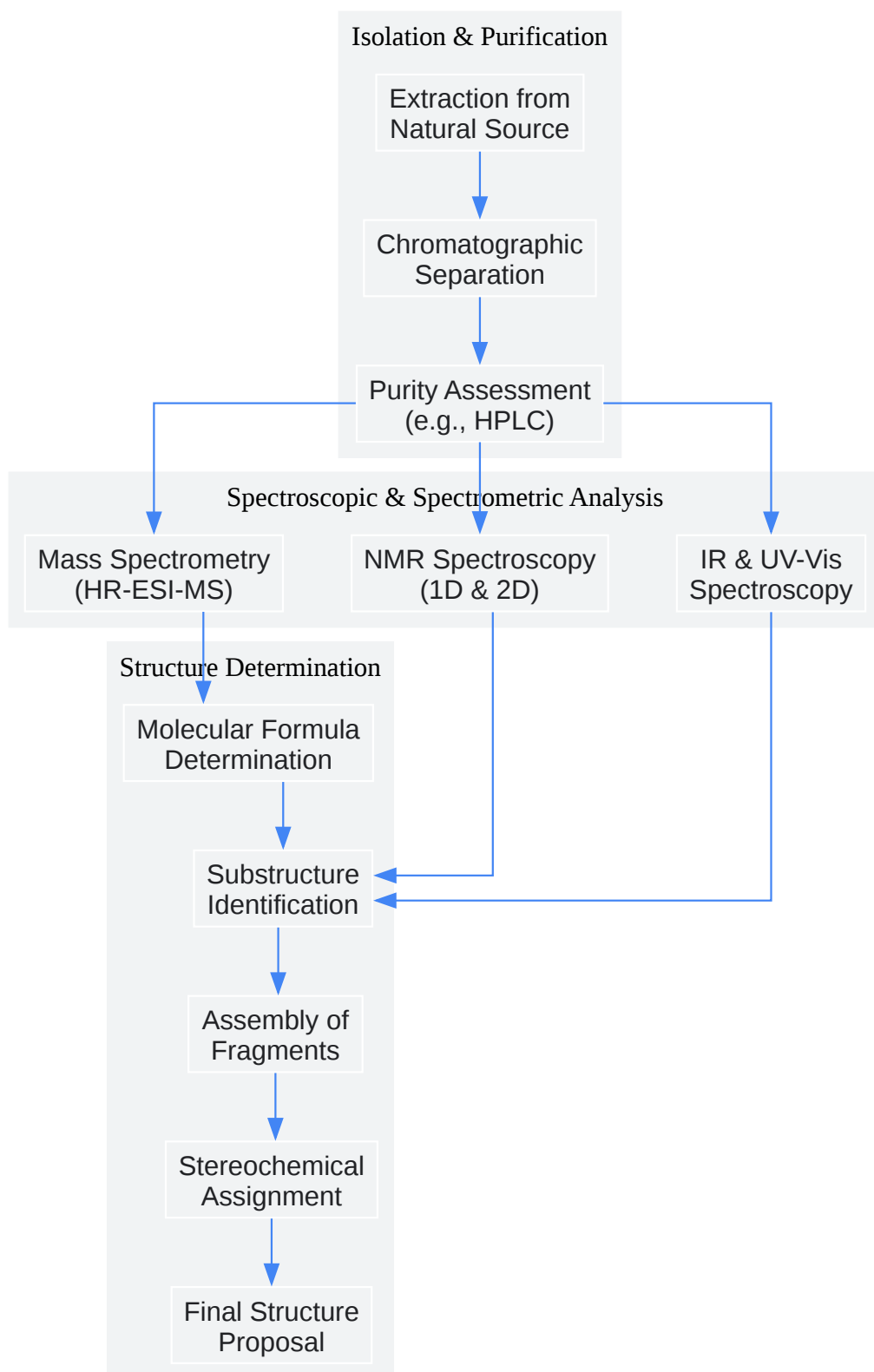
For Researchers, Scientists, and Drug Development Professionals

The quest to discover and characterize novel natural products with potential therapeutic applications is a cornerstone of medicinal chemistry and drug development. Among the vast array of natural compounds, those derived from the *Hydrangea* genus have garnered significant interest due to their diverse chemical structures and biological activities. This guide focuses on the chemical structure elucidation of **(rac)-Secodihydro-hydramicromelin B**, a compound whose molecular framework presents an intriguing subject for synthetic and medicinal chemists.

While the primary literature detailing the initial isolation and comprehensive spectroscopic analysis of **(rac)-Secodihydro-hydramicromelin B** is not readily available in public databases, this document serves to outline the standard methodologies and logical workflows that would be employed in the structural determination of such a molecule. The IUPAC name for this compound is 3-(5-(3,4-dihydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)-2-hydroxy-4-methoxyphenyl)propanoic acid, and its CAS number is 1212148-58-7.

Hypothetical Experimental Workflow for Structure Elucidation

The structural elucidation of a novel natural product like **(rac)-Secodihydro-hydramicromelin B** would typically follow a systematic and multi-faceted analytical approach. This process begins with the isolation and purification of the compound from its natural source, followed by a series of spectroscopic and spectrometric analyses to piece together its molecular puzzle.



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Figure 1. A generalized workflow for the structure elucidation of a novel natural product.

Core Analytical Techniques and Expected Data

The elucidation of the chemical structure of **(rac)-Secodihydro-hydramicromelin B** would heavily rely on a combination of modern analytical techniques. Below is a summary of the key experiments and the type of information they would provide.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be the first step to determine the compound's exact mass and, consequently, its molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

Parameter	Expected Value
Ionization Mode	ESI-
[M-H] ⁻ (m/z)	325.0923
Molecular Formula	C ₁₅ H ₁₇ O ₈
Calculated Mass	325.0929
Mass Error (ppm)	< 5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments would be necessary to establish the carbon skeleton and the connectivity of all atoms.

Table 2: Anticipated ¹H NMR Data (in a suitable solvent like DMSO-d₆)

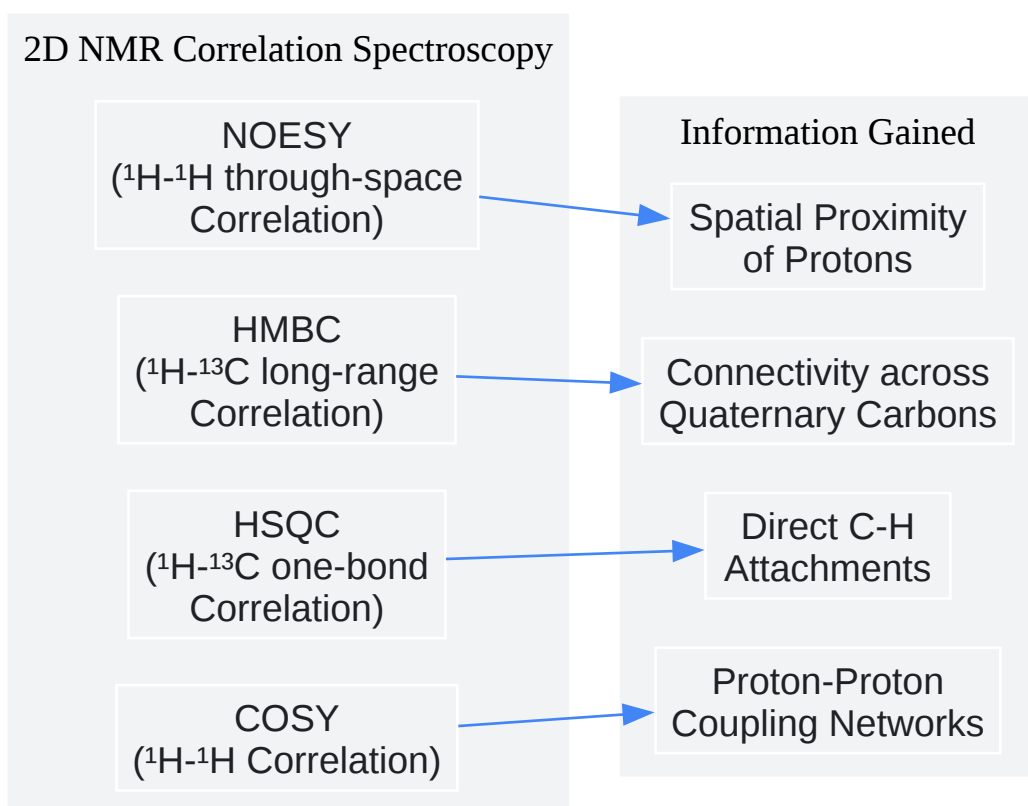
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.1	br s	1H	-COOH
~9.5	s	1H	Ar-OH
~6.8	s	1H	Ar-H
~6.5	s	1H	Ar-H
~4.9	d	1H	O-CH-O
~4.2	d	1H	HO-CH
~3.8	s	3H	-OCH ₃
~2.7	t	2H	Ar-CH ₂ -
~2.5	t	2H	-CH ₂ -COOH
~1.2	s	3H	-CH ₃

Table 3: Anticipated ¹³C NMR Data (in a suitable solvent like DMSO-d₆)

| Chemical Shift (δ , ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~174.0 | C | -COOH | | ~172.0 | C | C=O (lactone) | | ~158.0 | C | Ar-C-O | | ~155.0 | C | Ar-C-O | | ~125.0 | C | Ar-C | | ~115.0 | C | Ar-C | | ~110.0 | CH | Ar-CH | | ~100.0 | CH | Ar-CH | | ~85.0 | CH | O-CH-O | | ~75.0 | CH | HO-CH | | ~70.0 | C | C-OH (quat.) | | ~55.0 | CH₃ | -OCH₃ | | ~35.0 | CH₂ | Ar-CH₂- | | ~30.0 | CH₂ | -CH₂-COOH | | ~20.0 | CH₃ | -CH₃ |

2D NMR Experiments for Structural Connectivity

To assemble the final structure, a series of 2D NMR experiments would be crucial.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com